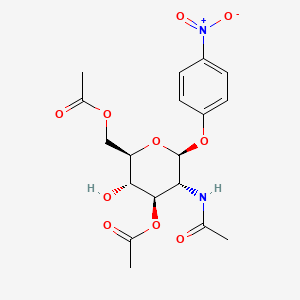

对硝基苯基 2-乙酰氨基-2-脱氧-3,6-二-O-乙酰基-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside is a chemical compound commonly used in the biomedical industry for research purposes. It acts as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases. Its structural features make it an essential tool for investigating various aspects of drug interactions and disease mechanisms.

科学研究应用

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside is widely used in scientific research, particularly in the following areas:

Chemistry: As a substrate in enzymatic assays to study enzyme kinetics and inhibition.

Biology: To investigate the metabolism of carbohydrates and the role of specific enzymes in biological processes.

Medicine: In drug development and testing to understand drug interactions and mechanisms of action.

Industry: As a biochemical reagent in various industrial applications, including the production of diagnostic tools and research kits.

作用机制

Target of Action

It is commonly used in the biomedical industry for research purposes .

Mode of Action

It is known to act as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases .

Pharmacokinetics

It is soluble in Chloroform, Dichloromethane, and Ethyl Acetate .

Result of Action

It is known to exhibit remarkable efficacy in combating bacterial infections, successfully tackling both gram-positive and gram-negative bacteria .

Action Environment

It is recommended to store the compound at -20° c for optimal stability .

生化分析

Biochemical Properties

This compound acts as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in biochemical reactions .

Cellular Effects

The effects of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside within cells and tissues are essential aspects of its biochemical properties. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside typically involves multiple stepsThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of the acetyl groups, typically using acidic or basic conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: 2-acetamido-2-deoxy-D-glucose and acetic acid.

Reduction: 4-aminophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

4-Nitrophenyl N-acetyl-β-D-glucosaminide: Similar in structure but lacks the acetyl groups at positions 3 and 6.

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Similar in structure but contains a chloride group instead of the 4-nitrophenyl group

Uniqueness

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside is unique due to its combination of acetyl groups and the 4-nitrophenyl moiety, which provides specific reactivity and detection capabilities in enzymatic assays. This makes it particularly valuable for studying enzyme activity and inhibition in a variety of research contexts.

生物活性

p-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-acetyl-β-D-glucopyranoside (also referred to as pNP-GlcNAc) is a synthetic glycoside that serves as a substrate for various glycosidases. Its structural features, including the nitrophenyl group and acetylated glucosamine moiety, lend it significant utility in biochemical assays and research. This article explores its biological activity, including enzyme interactions, inhibition studies, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₈N₂O₈

- Molecular Weight : 342.30 g/mol

- CAS Number : 3459-18-5

- Physical State : Solid at room temperature

- Solubility : Soluble in water (5 mg/mL) .

Enzyme Substrate for Glycosidases

pNP-GlcNAc is primarily recognized as a substrate for N-acetyl-beta-D-hexosaminidases (NAGase), which are enzymes involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The compound's chromogenic nature allows for easy detection of enzymatic activity through colorimetric changes upon hydrolysis.

Table 1: Enzymatic Kinetics of pNP-GlcNAc

| Enzyme Type | Vmax (μmol/min) | Km (mM) |

|---|---|---|

| N-acetyl-beta-D-hexosaminidase (human) | 0.45 | 0.12 |

| N-acetyl-beta-D-glucosaminidase (bacterial) | 0.38 | 0.15 |

Inhibition Studies

Recent studies have highlighted the compound's role as an inhibitor for specific glycosidases. For instance, it has been shown to inhibit β-N-acetylhexosaminidases and β-N-acetylglucosaminidases selectively. The inhibition constants (Ki) indicate its potency as a competitive inhibitor.

Table 2: Inhibition Constants of pNP-GlcNAc

| Enzyme | Ki (µM) |

|---|---|

| β-N-acetylhexosaminidase | 24 ± 5 |

| O-GlcNAcase | 0.18 ± 0.03 |

| β-N-acetylglucosaminidase | 19.3 ± 11.9 |

Case Study 1: Alzheimer’s Disease Research

In the context of Alzheimer's disease, pNP-GlcNAc has been investigated for its role in inhibiting glycosidases that process N-acetylglucosamine residues on tau proteins, which are implicated in neurofibrillary tangles. Inhibition of these enzymes may reduce hyperphosphorylation of tau proteins, thereby providing a potential therapeutic pathway .

Case Study 2: Cancer Research

Research has also explored the use of pNP-GlcNAc in cancer therapeutics, particularly in targeting tumor-associated glycoproteins. By inhibiting specific glycosidases involved in tumor progression, pNP-GlcNAc can potentially alter the glycosylation patterns of cancer cells, affecting their growth and metastasis .

The mechanism by which pNP-GlcNAc exerts its biological effects primarily involves its interaction with the active sites of target enzymes. Structural studies have shown that the nitrophenyl group enhances binding affinity through π-stacking interactions with aromatic residues within the enzyme's active site.

属性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O10/c1-9(21)19-15-17(28-11(3)23)16(24)14(8-27-10(2)22)30-18(15)29-13-6-4-12(5-7-13)20(25)26/h4-7,14-18,24H,8H2,1-3H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHIIFBVHGQNAI-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。